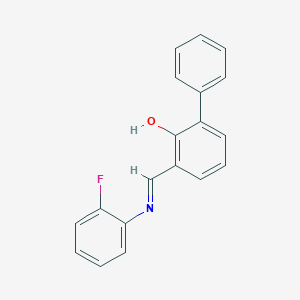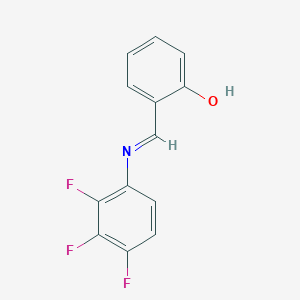
N-(3-Cyclohexylsalicylidene)-cyclopentylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyclohexylsalicylidene)-cyclopentylamine (NCSA-CP) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of salicylaldehyde, which is an aromatic aldehyde that is known to have a strong odor and is used in a wide range of applications. NCSA-CP is an important compound for its ability to act as a ligand in various types of chemical reactions. It has been studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of N-(3-Cyclohexylsalicylidene)-cyclopentylamine is not fully understood. However, it is believed to act as a Lewis acid, which is an electron-pair acceptor. This allows this compound to form complexes with other molecules, which can then be used as catalysts in various types of reactions. Additionally, this compound can act as a chelating agent, which allows it to form complexes with metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have antioxidant and anti-inflammatory properties. Additionally, this compound has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-Cyclohexylsalicylidene)-cyclopentylamine in laboratory experiments include its low cost, its high solubility in water, and its ability to form complexes with metal ions. Additionally, this compound is relatively stable and has a low toxicity. The main limitations of using this compound in laboratory experiments include its low reactivity and its potential for forming unwanted byproducts.
Orientations Futures
There are several potential future directions for research involving N-(3-Cyclohexylsalicylidene)-cyclopentylamine. These include further investigation into its potential applications in medicinal chemistry, biochemistry, and biocatalysis. Additionally, further research could be conducted into its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted into its potential as a chelating agent and its ability to form complexes with metal ions. Finally, further research could be conducted into its mechanism of action and its potential for forming unwanted byproducts.
Méthodes De Synthèse
N-(3-Cyclohexylsalicylidene)-cyclopentylamine is synthesized through a two-step process, beginning with the reaction of salicylaldehyde with cyclopentylamine. This reaction yields a mixture of the desired this compound and two byproducts, cyclopentylamine and a cyclohexylsalicylaldehyde dimer. The mixture is then subjected to a second reaction with cyclohexylmagnesium bromide, which selectively reacts with the desired this compound and yields the desired product.
Applications De Recherche Scientifique
N-(3-Cyclohexylsalicylidene)-cyclopentylamine has been studied for its potential applications in scientific research. It has been used as a ligand in a variety of chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and functional materials. It has also been used as a catalyst in various types of reactions, including the synthesis of enantiomerically pure compounds. Additionally, this compound has been studied for its potential applications in biocatalysis and bioconjugation.
Propriétés
IUPAC Name |
2-cyclohexyl-6-(cyclopentyliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c20-18-15(13-19-16-10-4-5-11-16)9-6-12-17(18)14-7-2-1-3-8-14/h6,9,12-14,16,20H,1-5,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVVROZSXLWWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC(=C2O)C=NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[(N-3-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298079.png)
![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298099.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)


![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)
![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)
![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)
